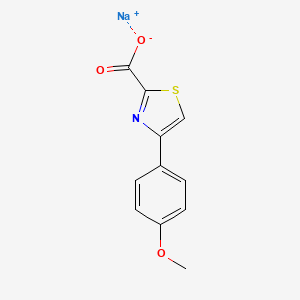

Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Vue d'ensemble

Description

Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of sodium acetate and acetic acid to yield the thiazole ring. The final step involves the carboxylation of the thiazole ring to form the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution

The carboxylate group enables reactivity in nucleophilic acyl substitution reactions. For example:

-

Esterification : Reacting with alkyl halides (e.g., ethyl bromide) under acidic conditions yields ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate. This mirrors the reverse of the saponification process observed in ethyl thiazole carboxylate derivatives .

-

Amide Formation : Activation via thionyl chloride (SOCl₂) converts the sodium carboxylate to the corresponding acid chloride, which reacts with amines to form carboxamides. For instance, coupling with aniline derivatives produces N-aryl-4-(4-methoxyphenyl)-1,3-thiazole-2-carboxamides, a reaction facilitated by EDCI/HOBt in dimethylformamide (DMF) .

Coordination Chemistry

The carboxylate group acts as a bidentate ligand, forming complexes with transition metals. For example:

-

Palladium Catalysis : The compound coordinates with palladium(II) in carbonyl insertion reactions, as seen in analogous thiazole carboxylate systems. This facilitates catalytic processes such as carbonylation under carbon monoxide (CO) atmospheres .

-

Iron Complexation : Iron(III) salts form stable complexes, potentially enhancing redox activity in synthetic applications .

Electrophilic Aromatic Substitution

-

Halogenation : Bromination at the 5-position of the thiazole ring is achievable using N-bromosuccinimide (NBS) in dichloromethane at 0°C .

-

Nitration : Directed by the methoxyphenyl group, nitration occurs para to the methoxy substituent on the benzene ring under mixed acid (HNO₃/H₂SO₄) conditions .

Methoxyphenyl Modifications

-

Demethylation : Treatment with BBr₃ in dichloromethane cleaves the methoxy group to a hydroxyl group, yielding 4-(4-hydroxyphenyl)-1,3-thiazole-2-carboxylate derivatives .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids modifies the phenyl ring, enabling diversification of the substituent .

Carboxylate Reactions

-

Decarboxylation : Thermal decarboxylation at 200°C under inert atmosphere removes CO₂, generating 4-(4-methoxyphenyl)thiazole.

Table 2: Metal Complexation Studies

| Metal Salt | Solvent | Application | Stability | Source |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | Ethanol | Carbonylation catalysis | High | |

| FeCl₃ | Acetonitrile | Redox-active material synthesis | Moderate |

Research Findings

-

Catalytic Carbonylation : Palladium complexes of this compound enable efficient carbonyl insertion reactions, critical for synthesizing acyl thiazoles .

-

Antimicrobial Activity : Carboxamide derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to the thiazole-carboxylate scaffold .

-

SAR Insights : Electronegative substituents on the thiazole ring enhance biological activity, while methoxy groups improve solubility and membrane permeability .

Applications De Recherche Scientifique

Anticancer Properties

Research has demonstrated that thiazole derivatives, including sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate, exhibit notable anticancer activities. Studies have shown that compounds with thiazole moieties can inhibit the proliferation of various cancer cell lines. For instance, a series of thiazole derivatives were synthesized and evaluated against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). These studies highlighted that specific substitutions on the thiazole ring significantly enhance antiproliferative activity, suggesting that this compound could be a candidate for further anticancer drug development .

Anticonvulsant Activity

Another area of application is in the development of anticonvulsant agents. Compounds derived from thiazoles have been reported to exhibit anticonvulsant properties. For example, a study indicated that certain thiazole derivatives displayed significant protective effects in seizure models, which could be attributed to the structural characteristics of this compound .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The structural modifications made during synthesis play a crucial role in determining the biological activity of the compound.

Synthetic Pathways

The compound can be synthesized through various methods involving the reaction of substituted phenols with thiazole carboxylic acids under specific conditions. The presence of the methoxy group on the phenyl ring has been shown to enhance the compound's lipophilicity and biological activity .

Structure-Activity Relationship

The SAR studies indicate that modifications at different positions on the thiazole ring can lead to variations in biological activity. For instance, substituents such as halogens or alkoxy groups can significantly influence the potency and selectivity of this compound against specific targets like cancer cells or seizure models .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for therapeutic applications:

Cancer Treatment

The potential use of this compound in cancer therapy is underscored by its ability to inhibit tumor growth and induce apoptosis in cancer cells. Further research is needed to explore its efficacy and safety in clinical settings.

Neurological Disorders

The anticonvulsant properties suggest potential applications in treating epilepsy and other neurological disorders. Ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological profile for therapeutic use .

Mécanisme D'action

The mechanism of action of Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share structural similarities with Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate.

Methoxyphenyl derivatives: Compounds such as 4-methoxyphenylacetic acid and 4-methoxyphenylhydrazine are structurally related.

Uniqueness

This compound is unique due to the combination of the methoxyphenyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Activité Biologique

Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

The compound features a thiazole ring, which is known for its various biological properties. Its chemical structure allows it to interact with multiple biological targets, making it a candidate for therapeutic applications.

Antimicrobial and Antifungal Properties

This compound exhibits notable antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against a variety of pathogens, indicating potential use in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

Research highlights the compound's anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown cytotoxic effects with IC50 values in the low micromolar range against HepG-2 hepatocellular carcinoma cells, suggesting its potential as an antitumor agent . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole and phenyl moieties can enhance its cytotoxicity.

Enzyme Inhibition

This compound acts as an enzyme inhibitor , affecting metabolic pathways in microbial and cancer cells. It has been shown to inhibit specific enzymes that are crucial for cell survival and proliferation, thereby exerting therapeutic effects .

Interaction with Cellular Pathways

The compound influences various cellular signaling pathways . It enhances O-GlcNAcylation of mitochondrial proteins, which is vital for maintaining mitochondrial function and cellular metabolism. This modulation can lead to protective effects against cellular stress conditions .

Case Studies and Experimental Data

Numerous studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : In vitro tests revealed that the compound significantly inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its antifungal activity was confirmed against common fungal pathogens like Candida albicans .

- Cytotoxicity Against Cancer Cells : A study on HepG-2 cells reported an IC50 value of approximately 1.61 µg/mL, indicating strong anticancer potential . Further SAR analysis showed that the presence of electron-donating groups on the phenyl ring enhances activity.

- Neuroprotective Effects : The compound has been shown to protect neuronal cells from ischemic damage by modulating mitochondrial function through O-GlcNAcylation processes.

Summary of Biological Activities

Propriétés

IUPAC Name |

sodium;4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S.Na/c1-15-8-4-2-7(3-5-8)9-6-16-10(12-9)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZSEIJKLCGMKX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.